2-Ethynyl-6-(3-(trifluoromethyl)phenyl)pyridine
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Overview
Description
2-Ethynyl-6-(3-(trifluoromethyl)phenyl)pyridine is a compound that features a pyridine ring substituted with an ethynyl group at the 2-position and a trifluoromethyl-substituted phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-(3-(trifluoromethyl)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-6-(3-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-Ethynyl-6-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can act as a reactive site for further chemical modifications, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make the compound suitable for binding to enzymes or receptors, thereby modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an ethynyl group.
3-Fluoro-2-[(phenylsulfanyl)ethynyl]-6-(trifluoromethyl)pyridine: Contains a phenylsulfanyl group instead of a phenyl group.
Uniqueness
2-Ethynyl-6-(3-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both an ethynyl group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H8F3N |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-ethynyl-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C14H8F3N/c1-2-12-7-4-8-13(18-12)10-5-3-6-11(9-10)14(15,16)17/h1,3-9H |
InChI Key |
BCDZCFHXJXMUTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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